molecular formula C14H12O4 B1677779 Piceatannol CAS No. 10083-24-6

Piceatannol

Cat. No.: B1677779
CAS No.: 10083-24-6
M. Wt: 244.24 g/mol
InChI Key: CDRPUGZCRXZLFL-OWOJBTEDSA-N
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Description

Piceatannol is a natural stilbene metabolite found in various plants, including grapes, passion fruit, and white tea. It is structurally similar to resveratrol, another well-known polyphenol. This compound has gained attention for its potential health benefits and biological activities, including its antibacterial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piceatannol can be synthesized through several methods. One common synthetic route involves the hydroxylation of resveratrol. This process typically uses enzymes such as cytochrome P450 to catalyze the hydroxylation reaction. Another method involves the use of chemical reagents like osmium tetroxide and sodium periodate to achieve the hydroxylation .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources. Plants like passion fruit seeds and Japanese knotweed are rich in this compound. The extraction process includes solvent extraction followed by purification using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions: Piceatannol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Piceatannol has a wide range of scientific research applications:

Mechanism of Action

Piceatannol exerts its effects through various mechanisms:

    Molecular Targets: It targets enzymes like ATP synthase and α-glucosidase. It also interacts with proteins involved in cell signaling pathways.

    Pathways Involved: this compound inhibits the activity of α-glucosidase, which is relevant to diabetes treatment. .

Comparison with Similar Compounds

Piceatannol is structurally similar to resveratrol, with the primary difference being an additional hydroxyl group on this compound. This structural difference contributes to its unique biological activities. Other similar compounds include:

    Resveratrol: Known for its antioxidant and anti-inflammatory properties.

    Pterostilbene: Another stilbene with potential health benefits, including anti-cancer and anti-diabetic effects.

    Astringin: A glucoside of this compound found in red wine.

This compound’s unique ability to inhibit biofilm formation and reduce bacterial mobility sets it apart from these similar compounds, making it a promising candidate for antibacterial applications .

Properties

IUPAC Name

4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRPUGZCRXZLFL-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040587
Record name 3,5,3',4'-Tetrahydroxystilbene
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Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,3',4'5-Tetrahydroxystilbene
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CAS No.

10083-24-6, 4339-71-3
Record name Piceatannol
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Record name 1,2-Benzenediol, 4-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]
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Record name 3,3',4'5-Tetrahydroxystilbene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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